1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea
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Overview
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea is a complex organic compound characterized by its unique structure, which includes an adamantane core and a chlorophenyl group
Preparation Methods
The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized to introduce the chlorophenyl and methoxyethyl groups. Common synthetic routes include:
Step 1: Functionalization of adamantane to introduce reactive groups.
Step 2: Coupling reactions to attach the chlorophenyl and methoxyethyl groups.
Step 3: Final urea formation through reaction with isocyanates or related reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for improved efficiency and sustainability .
Chemical Reactions Analysis
1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea involves its interaction with specific molecular targets. The adamantane core provides structural rigidity, while the chlorophenyl and methoxyethyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea can be compared with other similar compounds, such as:
1-adamantylurea: Lacks the chlorophenyl and methoxyethyl groups, resulting in different chemical and biological properties.
2-chlorophenylurea: Does not contain the adamantane core, leading to reduced structural rigidity and different reactivity.
Methoxyethylurea: Missing both the adamantane and chlorophenyl groups, affecting its overall stability and activity.
Biological Activity
1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea is a synthetic compound that combines an adamantane core with a chlorophenyl and methoxyethyl group. This unique structure has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves multiple steps:
- Functionalization of Adamantane : Introducing reactive groups to the adamantane core.
- Coupling Reactions : Attaching the chlorophenyl and methoxyethyl groups.
- Urea Formation : Finalizing the compound through reactions with isocyanates or related reagents.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and potential anticancer properties. The adamantane moiety enhances lipophilicity and bioavailability, making it a promising candidate for drug development.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial effects of adamantane derivatives against multi-drug resistant (MDR) pathogens. The following table summarizes key findings:
Compound | MIC (µg/ml) | MBC (µg/ml) | Target Organisms |
---|---|---|---|
This compound | <0.25 | 0.5 | Various bacteria and fungi |
Ciprofloxacin (Control) | 0.5 | 1 | E. coli, S. aureus |
Fluconazole (Control) | >8 | >16 | C. albicans |
The compound demonstrated potent activity against several clinical isolates, showing lower MIC values compared to standard antibiotics like ciprofloxacin and fluconazole .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- DNA Gyrase and Topoisomerase IV Inhibition : The compound has been shown to inhibit these enzymes, which are crucial for bacterial DNA replication .
- Synergistic Effects : When combined with conventional antibiotics, it exhibited synergistic effects, enhancing overall antimicrobial efficacy .
Study 1: Antimicrobial Efficacy
A study conducted on various adamantane derivatives, including our compound of interest, revealed significant bactericidal and fungicidal effects against MDR strains. The derivatives were evaluated using time-kill assays, confirming their rapid action against pathogens .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of adamantane derivatives highlighted how modifications to the chlorophenyl and methoxyethyl groups influence biological activity. The presence of these groups was found to enhance binding affinity to target proteins, improving therapeutic potential .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c1-25-18(16-4-2-3-5-17(16)21)12-22-19(24)23-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,18H,6-12H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMCTXILFIMYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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